N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
Description
N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and a 1-methyl-6-oxopyridazinyl moiety at the piperidine ring.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-21-16(23)7-6-15(20-21)22-10-8-12(9-11-22)17(24)19-14-5-3-2-4-13(14)18/h2-7,12H,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLBJLBYABELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 262.69 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, and a pyridazinone moiety that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of piperidine have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is believed to enhance this activity.
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on related piperidine derivatives. Many such compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazole-integrated compounds have shown promising results in inhibiting tumor growth . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring play a crucial role in enhancing anticancer efficacy.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have shown strong inhibitory activities against AChE . Additionally, the compound's ability to bind with bovine serum albumin (BSA) suggests possible therapeutic applications in drug delivery systems.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of analogs related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Bacillus subtilis with IC50 values indicating effective concentration ranges. |
| Study 2 | Investigated the anticancer properties on various cell lines; compounds showed IC50 values in the micromolar range, suggesting moderate potency. |
| Study 3 | Focused on enzyme inhibition; reported strong AChE inhibition rates comparable to known inhibitors in clinical use. |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares key motifs with two documented analogs:
Key Observations :
- Substituent Variations: The target compound and the analog in both feature a 1-methyl-6-oxopyridazinyl group, which may enhance hydrogen-bonding capacity compared to Otenabant’s purine ring. Otenabant includes a purin-6-yl group and ethylamino substitution, likely contributing to its cannabinoid receptor antagonism (linked to obesity treatment) .
Pharmacological and Functional Insights
- Otenabant Hydrochloride: As a cannabinoid-1 receptor (CB1R) inverse agonist, it reduces appetite and weight gain. Its purine core and chlorophenyl substituents are critical for CB1R binding . The absence of a pyridazinyl group in Otenabant highlights how heterocyclic substitutions dictate target specificity.
- Compound : The pyridazinyl group (shared with the target compound) is associated with kinase inhibition in other studies, suggesting possible applications in oncology or inflammation. However, the dihydropyrazol substituent’s role remains uncharacterized .
- Target Compound : The 2-chlorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to the dihydropyrazol group in ’s analog. Its pyridazinyl motif could modulate kinase or protease activity, though experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
